6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound belonging to the benzoxazine family. This compound features a benzoxazine core structure with various substituents, including an amino group, an ethyl group, and a fluorophenyl group. Due to its unique structural attributes, it has garnered interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil), act as weak dopamine reuptake inhibitors . This suggests that this compound might interact with its targets by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the reaction of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with 2-fluorobenzyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoxazine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help maintain consistency and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of new substituents at specific positions on the benzoxazine ring.
Scientific Research Applications
This compound has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.
Medicine: Research has been conducted to evaluate its efficacy in treating various diseases, including cancer and microbial infections.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
6-amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness: 6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-9-12(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYIXSHEGQDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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